4-Phenanthrenecarboxylic acid

Catalog No.
S560117
CAS No.
42156-92-3
M.F
C15H10O2
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenanthrenecarboxylic acid

CAS Number

42156-92-3

Product Name

4-Phenanthrenecarboxylic acid

IUPAC Name

phenanthrene-4-carboxylic acid

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C15H10O2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H,(H,16,17)

InChI Key

HHZVGTSZLAQRSM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O

Synonyms

phenanthrene-4-carboxylic acid

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O

Organic Synthesis and Material Science

  • Ligand design: 4-PCA can act as a ligand, a molecule that binds to a metal center to form a complex. The carboxylic acid group allows for attachment to metal ions, while the phenanthrene core provides a platform for further functionalization. This property makes 4-PCA a potential candidate for designing new catalysts or materials with desired properties [].

Environmental Science

  • Microbial degradation studies: Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants with toxic properties. 4-PCA shares structural similarities with some PAHs. Researchers use 4-PCA as a model compound to study microbial degradation pathways for these pollutants, aiding in the development of bioremediation strategies [].

Medicinal Chemistry

  • Drug discovery: The phenanthrene scaffold is present in several bioactive molecules. 4-PCA serves as a starting point for synthesizing and testing novel compounds with potential therapeutic applications. Researchers can modify the structure of 4-PCA to explore its interaction with biological targets and identify drug candidates for various diseases [].

Organic Chemistry

  • Organic reactions: The carboxylic acid functionality of 4-PCA makes it a valuable intermediate in various organic reactions. Researchers utilize 4-PCA to study and develop new synthetic methods for complex organic molecules [].

4-Phenanthrenecarboxylic acid is an aromatic carboxylic acid with the chemical formula C15H10O2C_{15}H_{10}O_{2}. It consists of a phenanthrene backbone with a carboxyl group at the fourth position. This compound is notable for its structural stability and potential reactivity due to the presence of both aromatic and carboxylic functionalities. The molecular weight of 4-phenanthrenecarboxylic acid is approximately 238.24 g/mol, and it exhibits a melting point of around 244-246°C .

, including:

  • Oxidation: It can be oxidized to form quinones and other oxidation products, often using potassium dichromate as a reagent.
  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

These reactions highlight the compound's versatility in organic synthesis.

4-Phenanthrenecarboxylic acid has been studied for its biological activity, particularly in the context of biodegradation. It plays a crucial role in the metabolic pathways of certain bacteria that can utilize polycyclic aromatic hydrocarbons, such as pyrene, as a carbon source. The compound is metabolized through pathways involving dioxygenases, leading to less complex and potentially less toxic products. This suggests its importance in environmental bioremediation processes.

The synthesis of 4-phenanthrenecarboxylic acid can be achieved through several methods:

  • Oxidation of Phenanthrene: A common synthetic route involves oxidizing phenanthrene using potassium dichromate and hydrochloric acid. This method effectively introduces the carboxyl group at the desired position .
  • Alternative Methods: Other synthetic approaches may involve biotransformation techniques using microorganisms capable of converting phenanthrene into this compound. Such methods are explored for their potential in sustainable production practices.

4-Phenanthrenecarboxylic acid has various applications, particularly in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Research: The compound is used in studies related to environmental science, particularly in understanding the degradation pathways of polycyclic aromatic hydrocarbons.

Research into the interactions of 4-phenanthrenecarboxylic acid with biological systems has revealed its role in influencing enzymatic pathways involved in the degradation of hydrocarbons. Its interaction with dioxygenases is significant for initiating metabolic processes that convert harmful compounds into less toxic forms. These interactions are critical for understanding its potential use in bioremediation.

4-Phenanthrenecarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
PhenanthreneA polycyclic aromatic hydrocarbon without functional groupsBase structure for many derivatives
NaphthaleneA simpler polycyclic aromatic hydrocarbonLacks carboxyl functionality
AnthraceneAnother polycyclic aromatic hydrocarbonContains three fused benzene rings
Phenanthrene-4,5-dicarboxylic acidContains two carboxyl groups at positions 4 and 5More reactive due to multiple functional groups

4-Phenanthrenecarboxylic acid stands out due to its specific positioning of the carboxyl group on the phenanthrene framework, which influences its reactivity and biological interactions.

Molecular Geometry and Crystallographic Data

4-Phenanthrenecarboxylic acid exhibits distinctive molecular geometry and crystallographic properties that define its structural characteristics. The compound crystallizes in the centrosymmetric space group P2₁/n, with the phenanthrene core maintaining a roughly planar configuration [20]. The molecular formula C₁₅H₁₀O₂ represents a molecular weight of 222.24 g/mol, with the carboxylic acid group positioned at the 4-position of the phenanthrene ring system [1] [6].

Crystallographic analysis reveals that the phenanthrene core demonstrates considerable planarity, though the carboxyl group exhibits significant deviation from this plane [20]. The dihedral angle between the best-fit core plane and the carboxy group plane measures 63.7(1) degrees, indicating substantial rotation of the carboxylic acid functionality relative to the aromatic system [20]. This geometric arrangement influences the compound's hydrogen bonding patterns and crystal packing behavior.

The hydrogen bonding structure follows a cyclic dimer pattern about a center of symmetry, with ordered carboxyl hydrogen and oxygen atoms [20]. The oxygen donor to oxygen acceptor distance measures 2.634(2) Å, while the O-H···O angle achieves 176(3) degrees [20]. These parameters demonstrate strong intermolecular hydrogen bonding that contributes to the crystal stability and influences the melting point of 174.5-175.5°C [6].

Table 1: Physical and Crystallographic Properties of Phenanthrenecarboxylic Acid Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Crystal Space GroupInChI Key
4-Phenanthrenecarboxylic acid42156-92-3C₁₅H₁₀O₂222.24174.5-175.5P2₁/nHHZVGTSZLAQRSM-UHFFFAOYSA-N
1-Phenanthrenecarboxylic acid27875-89-4C₁₅H₁₀O₂222.24233Not reportedKFDKNTQGTAEZGC-UHFFFAOYSA-N
2-Phenanthrenecarboxylic acid40452-20-8C₁₅H₁₀O₂222.24267.8-268.5Not reportedQTWUYUOSZMIWHJV-UHFFFAOYSA-N
3-Phenanthrenecarboxylic acid7470-14-6C₁₅H₁₀O₂222.24Not reportedNot reportedWYQIVZKSGGKUAX-UHFFFAOYSA-N
9-Phenanthrenecarboxylic acid837-45-6C₁₅H₁₀O₂222.24249-251C2/cLMFJAKGDLAICPF-UHFFFAOYSA-N

The SMILES notation for 4-phenanthrenecarboxylic acid is C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)C(=O)O, representing the tricyclic phenanthrene core with the carboxylic acid substituent [1] [2]. The InChI key HHZVGTSZLAQRSM-UHFFFAOYSA-N provides unique identification for computational and database applications [1] [6].

Table 2: Hydrogen Bonding Parameters

CompoundO···O Distance (Å)O-H···O Angle (°)Hydrogen Bonding TypeDihedral Angle (°)
4-Phenanthrenecarboxylic acid2.634(2)176(3)Cyclic dimer63.7(1)
9-Phenanthrenecarboxylic acid2.788(1)176(1)Cyclic dimer1.8(1)

Isomeric Differentiation from 1-, 2-, 3-, and 9-Phenanthrenecarboxylic Acids

The phenanthrenecarboxylic acid isomers demonstrate distinct structural and physical properties that facilitate their differentiation and identification [9] [12] [14] [15]. Each isomer exhibits unique melting points, crystallographic behavior, and molecular geometry patterns that reflect the positional influence of the carboxylic acid substituent on the phenanthrene ring system.

1-Phenanthrenecarboxylic acid exhibits a melting point of 233°C, significantly higher than the 4-isomer, with the InChI key KFDKNTQGTAEZGC-UHFFFAOYSA-N [9] [10]. The positioning of the carboxylic acid group at the 1-position creates different steric interactions and electronic effects compared to the 4-position substitution pattern [9].

2-Phenanthrenecarboxylic acid demonstrates the highest melting point among the isomers at 267.8-268.5°C, indicating strong intermolecular interactions in the crystalline state [14] . This isomer plays a significant role in microbial degradation pathways of phenanthrene and exhibits distinct analytical properties distinguishable by gas chromatography retention times .

3-Phenanthrenecarboxylic acid carries the CAS number 7470-14-6 and molecular formula C₁₅H₁₀O₂, though specific melting point data remains unreported in the literature [15]. The InChI key WYQIVZKSGGKUAX-UHFFFAOYSA-N provides computational identification for this isomer [15].

9-Phenanthrenecarboxylic acid represents a structurally significant isomer with a melting point range of 249-251°C and crystallization in the C2/c space group [12] [16] [21]. This isomer exhibits notably different crystallographic behavior, with the phenanthrene core demonstrating near planarity and a remarkably small dihedral angle of only 1.8(1) degrees between the core plane and carboxyl group plane [21]. The hydrogen bonding parameters show an O···O distance of 2.788(1) Å and an O-H···O angle of 176(1) degrees [21].

The electronic and steric differences between these isomers result from the varying positions of carboxylic acid substitution on the phenanthrene ring system [35] [36]. Reactions of phenanthrene typically occur at the 9 and 10 positions due to favorable electronic factors, making the 9-phenanthrenecarboxylic acid isomer particularly significant in synthetic applications [36].

Substituent Effects on Aromatic System Stability

The carboxylic acid substituent at the 4-position of phenanthrene significantly influences the aromatic system stability through both electronic and steric effects [18] [37] [40]. The electron-withdrawing nature of the carboxyl group affects the electron density distribution across the phenanthrene ring system, modifying reactivity patterns and stability characteristics.

Electron-withdrawing groups such as carboxylic acids stabilize carboxylate anions through inductive effects, which operate through sigma bonds and depend on distance from the substituent [18] [37]. The carboxyl group's electronegativity creates polarization in covalent bonds, influencing the overall electronic structure of the aromatic system [37] [40].

For aromatic carboxylic acids, the aromatic ring can stabilize the carboxylate anion through resonance interactions [40]. This stabilization proves particularly evident in phenanthrene derivatives, where resonance with the extended aromatic system enhances the acidity of the carboxylic acid functionality [40]. The phenanthrene core's electron density distribution affects the carboxyl group's ionization behavior and influences intermolecular interactions.

The substitution pattern significantly impacts electrophilic aromatic substitution reactions, with the carboxylic acid group serving as a deactivating substituent [18] [35]. Electronic effects from the carboxyl group modulate the electron density of the aromatic rings, influencing reaction rates and regioselectivity in subsequent transformations [18] [35]. Steric effects also play a role, as the presence of the bulky carboxylic acid group can sterically hinder the approach of electrophiles, affecting reaction outcomes [18] [35].

The aromatic stabilization energy of the phenanthrene system remains significant despite carboxylic acid substitution, maintaining the compound's stability under normal conditions [35] [36]. The three fused benzene rings provide substantial resonance stabilization, while the carboxyl substituent introduces additional electronic perturbations that influence reactivity without compromising fundamental aromatic character [35] [36].

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation methodology represents one of the most direct approaches to aromatic carbonyl compound synthesis, first developed by Charles Friedel and James Mason Crafts in 1877 [1] [2]. This electrophilic aromatic substitution reaction involves the formation of an acylium ion intermediate through the interaction of an acyl chloride with a Lewis acid catalyst, typically aluminum chloride or iron bromide [1] [3].

Mechanistic Pathway and Catalyst Systems

The reaction proceeds through a well-established mechanism involving three distinct steps [1] [3]: (1) formation of a Lewis acid-acyl chloride complex, (2) generation of the resonance-stabilized acylium ion through carbon-chlorine bond cleavage, and (3) electrophilic attack on the aromatic substrate followed by deprotonation to restore aromaticity [2] [3].

For phenanthrene substrates, extensive research has demonstrated significant positional selectivity challenges [4]. In ethylene dichloride solvent, the major product is the 9-acetylphenanthrene isomer (54% yield), while in nitrobenzene, nitromethane, benzene, and carbon disulfide, the 3-isomer predominates with yields ranging from 39-65% [4]. Notably, the 4-isomer, which would serve as a precursor to 4-phenanthrenecarboxylic acid, represents only 0.5-8% of the product distribution under various conditions [4].

Solvent Effects and Reaction Optimization

The choice of reaction medium profoundly influences both regioselectivity and yield [4]. Systematic studies have revealed the following selectivity patterns:

  • Ethylene dichloride: 9-isomer predominance (54%), 4-isomer (0.5-8%)
  • Nitrobenzene: 3-isomer predominance (65%), enhanced by polar aprotic environment
  • Carbon disulfide: 3-isomer formation (39-50%), with evidence of kinetic rearrangement [4]

The relative reactivities of different positions have been quantified through competitive acetylation studies, revealing the following hierarchy: 1-naphthyl (1.00) > 3-phenanthryl (0.643) > 9-phenanthryl (0.616) > 1-phenanthryl (0.293) > 2-naphthyl (0.278) > 2-phenanthryl (0.122) > 4-phenanthryl (0.0085) [4].

Advanced Catalytic Systems

Modern developments have introduced more sophisticated catalyst systems to improve selectivity and yield [5] [6]. The use of boron trifluoride (BF₃) as a Lewis acid catalyst has demonstrated particular utility in reactions involving free carboxylic acids, circumventing the need for acid chloride preparation [6]. This approach has proven especially valuable when acid chlorides are unstable or difficult to prepare, proceeding under milder conditions with improved yields compared to traditional aluminum chloride systems [6].

Synthetic Applications and Limitations

Despite its direct approach, Friedel-Crafts acylation for 4-phenanthrenecarboxylic acid synthesis faces significant challenges [2]. The inherent electronic and steric properties of the phenanthrene system direct electrophilic attack primarily to the 3- and 9-positions, making the 4-position kinetically and thermodynamically unfavorable [4]. Additionally, the strong electron-withdrawing nature of the carbonyl group deactivates the ring toward further substitution, preventing multiple acylation reactions [2].

Recent advances in catalyst design have focused on overcoming these limitations through the development of highly π-acidic catalyst systems [7]. The use of polycationic phosphine ligands in gold catalysis has enabled challenging cyclization reactions that traditionally required harsh conditions [7].

Diels-Alder Cyclization Strategies

The Diels-Alder reaction represents one of the most powerful and versatile methods for constructing six-membered rings through [4+2] cycloaddition processes [8] [9]. Discovered by Otto Diels and Kurt Alder in 1928, this pericyclic reaction has become a cornerstone of modern synthetic organic chemistry, earning its discoverers the 1950 Nobel Prize in Chemistry [8] [10].

Fundamental Mechanistic Principles

The Diels-Alder cycloaddition proceeds through a concerted, thermally allowed [4+2] mechanism involving the interaction of four π-electrons from a conjugated diene with two π-electrons from an alkene or alkyne dienophile [8] [10]. The reaction occurs via a single, cyclic transition state with simultaneous formation of two new carbon-carbon bonds [9] [10]. This concerted nature ensures high stereoselectivity, as cis-dienophiles generate cis-substitution patterns while trans-dienophiles yield trans-configurations [11].

Application to Phenanthrene Synthesis

Several innovative approaches have applied Diels-Alder methodology to phenanthrene construction [12] [13] [14]. A particularly notable strategy involves the serendipitous formation of phenanthrene derivatives through the thermolysis of Diels-Alder intermediate dihydrodibenzothiophene-S,S-dioxides [12] [13]. This process involves tetraaryl cyclopentadienones reacting with benzo[b]thiophene-S,S-dioxides in nitrobenzene under reflux conditions, followed by sulfur dioxide elimination and 6π-electrocyclization to yield phenanthrene derivatives in good to moderate yields [12] [13].

[5+5] Cycloaddition Approach

An exceptionally innovative application involves the formal [5+5] cycloaddition strategy developed for phenanthrene skeleton construction [14] [15]. This methodology employs γ,δ-unsaturated Fischer carbene complexes reacting with o-alkynylbenzaldehyde systems, where each reactant contributes five carbons to form the bicyclo[4.4.0]decane ring system [14] [15]. The process proceeds through isobenzofuran generation followed by Diels-Alder cycloaddition with the carbene complex-derived dienophile [14].

Mechanistic Studies and Optimization

Detailed mechanistic investigations have revealed the critical role of reaction conditions in determining product outcomes [16]. Under catalytic manganese species conditions, the cyclization proceeds through a stepwise mechanism rather than the traditional concerted pathway, involving carbonyl coordination and subsequent syn-elimination or oxidative dehydrogenation [16]. Density functional theory calculations indicate significantly lower energy barriers (23-27 kcal/mol) compared to thermal conditions when metal coordination is involved [16].

Dearomative Diels-Alder Approaches

Recent advances have explored dearomative Diels-Alder cyclizations using styryl-yne substrates under mild conditions [16]. These reactions proceed through sequential catalysis involving manganese dioxide activation, leading to tricyclic naphthalene products with complete consumption of starting materials and excellent atom economy [16].

Retro-Diels-Alder Applications

The reverse Diels-Alder reaction has found application in phenanthrene synthesis through the decomposition of norbornene-derived intermediates [17] [18]. This approach enables the formation of phenanthrene derivatives through palladium-catalyzed domino reactions involving ortho-C-H activation, decarbonylation, and subsequent retro-Diels-Alder processes [18].

Modern Catalytic Synthesis Techniques

Contemporary approaches to 4-phenanthrenecarboxylic acid synthesis have increasingly focused on transition metal-catalyzed methodologies that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance [19] [20] [21].

Palladium-Catalyzed Cycloisomerization

Palladium catalysis has emerged as a particularly versatile platform for phenanthrene synthesis [18] [22] [21]. Readily available biphenyl derivatives containing ortho-positioned alkyne units undergo efficient cycloisomerization when exposed to catalytic amounts of palladium complexes [23] [20]. The reaction proceeds through initial π-complexation of the alkyne followed by interception of the resulting η²-metal species by the adjacent arene ring [23] [20].

The scope of palladium-catalyzed approaches extends to sophisticated domino processes [18]. A notable example involves the one-pot reaction of aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, proceeding through ortho-C-H activation, decarbonylation, and retro-Diels-Alder sequences [18]. This methodology demonstrates wider substrate scope, shorter reaction times, and higher yields compared to previously reported methods [18].

Advanced Palladium Systems

Recent developments in palladium catalysis have focused on benzannulation strategies employing ortho-bromobenzyl alcohols [21]. These systems enable facile construction of phenanthrene skeletons through sequential multiple carbon-carbon bond formations [21]. The use of electron-deficient phosphine ligands plays a crucial role in controlling the sequential oxidative addition of different organic halides, realizing selective formation of desired phenanthrenes in good yields [21].

Chromium and Iron Catalysis

Alternative transition metals have provided complementary approaches to phenanthrene synthesis [24]. Chromium-catalyzed reactions utilizing 2-biaryl Grignard reagents and alkynes have demonstrated particular promise [24]. The methodology involves preparation of 2-biphenylmagnesium bromide-lithium chloride complexes, followed by chromium dichloride catalysis with 2,2'-bipyridine ligands [24]. The reaction tolerates various alkyne and biaryl substituents, proceeding in moderate to good yields [24].

A mechanistically unique aspect of the chromium system involves the use of excess alkyne as a hydrogen acceptor, proceeding through a proposed 2-biarylchromium intermediate that converts to a metallafluorene hydride [24]. Subsequent alkyne insertion into the chromium-hydrogen bond completes the catalytic cycle [24].

Gold Catalysis and π-Acidic Systems

Gold catalysis has demonstrated exceptional utility in phenanthrene synthesis, particularly for challenging 4,5-disubstituted systems [7]. The development of extremely π-acidic gold catalysts bearing polycationic phosphine ligands has enabled transformations previously requiring harsh conditions [7]. These systems exploit the enhanced electrophilicity at the gold center, combined with the metal's resistance to reduction and catalyst stability at elevated temperatures [7].

Mechanistic Considerations

The success of modern catalytic approaches stems from their ability to activate relatively inert bonds under mild conditions [20]. Transition metal catalysts facilitate cycloisomerization through π-complexation, lowering activation barriers for ring-forming processes [23]. The inherently modular nature of these reactions allows for substantial structural variations and incorporation of substituents at any position of the phenanthrene product [23] [20].

Green Chemistry Approaches for Sustainable Production

The development of environmentally sustainable methodologies for 4-phenanthrenecarboxylic acid synthesis has become increasingly important in response to growing environmental concerns and regulatory pressures [25] [26].

Photocatalyzed Synthesis Methods

Photocatalysis represents one of the most promising green chemistry approaches for phenanthrene synthesis [27]. Visible light-triggered photocatalytic processes enable radical cyclizations that proceed under mild conditions without requiring toxic reagents [27]. The utilization of solar energy for chemical transformations aligns with principles of sustainable chemistry, offering the potential for carbon-neutral synthetic processes [27].

Recent developments have focused on the synthesis of phenanthrenes and their aza-analogues through radical cyclizations promoted by visible light [27]. These methodologies exploit the photochemical activation of substrates to generate reactive intermediates that undergo subsequent cyclization reactions [27]. The approach has demonstrated particular utility in accessing phenanthridines, which are important substructures in natural products and pharmaceutical agents [27].

Enzyme-Catalyzed Transformations

Biocatalytic approaches offer significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility [28] [29]. Microbial degradation studies have revealed sophisticated enzymatic pathways for phenanthrene transformation, providing insights into potential biosynthetic routes [28] [29].

Research has demonstrated the ability of bacterial consortia to achieve efficient phenanthrene degradation under mild conditions [28]. Constructed bacterial systems consisting of Pseudomonas species have shown degradation efficiencies exceeding 97% for phenanthrene concentrations of 400 mg/L within 30 days at 30°C [28]. The process involves ring-cleavage dioxygenases and proceeds through well-characterized metabolic pathways including phthalate, salicylic acid, and benzocoumarin routes [28].

Water-Based Reaction Systems

The development of aqueous reaction media represents a significant advancement in green synthesis [30]. Water-based systems eliminate the need for organic solvents, reduce waste generation, and often provide enhanced selectivity through unique solvation effects [30]. Recent advances in palladium-catalyzed hydroxycarbonylation have demonstrated the feasibility of converting various olefins to carboxylic acids in aqueous media with excellent yields [30].

Carbon Dioxide Utilization

The incorporation of carbon dioxide as a sustainable carbon source has gained significant attention [25] [26]. The Kolbe-Schmitt reaction, traditionally used for salicylic acid production, represents a well-established CO₂ fixation process [25] [26]. However, current global production capacity utilizes only approximately 41,450 tonnes of CO₂ annually, representing a minimal fraction (0.00012%) of anthropogenic emissions [25].

Research has focused on developing more efficient carboxylation processes using biomass-derived phenolic compounds as sustainable starting materials [25] [26]. These approaches combine CO₂ fixation with renewable feedstock utilization, potentially offering carbon-negative synthetic pathways [26].

Process Intensification and Energy Efficiency

Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating methods [31]. These systems provide rapid heating, reduced reaction times, and often enhanced selectivity through unique heating mechanisms [31]. The technology has found application in cross-dehydrogenative coupling approaches to phenanthrene synthesis [31].

Atom Economy and Waste Reduction

Modern synthetic design increasingly emphasizes atom economy principles, minimizing by-product formation and maximizing the incorporation of starting material atoms into the final product [32]. Recent developments in decarboxylative functionalization reactions have demonstrated high atom economy through the utilization of readily available carboxylic acids as starting materials [33].

Recyclable Catalyst Systems

The development of recoverable and reusable catalysts represents a crucial aspect of sustainable synthesis [34]. Recent work has focused on the design of phenanthrene-based macrocyclic systems that function as nonporous adaptive crystals for separation applications [34]. These materials demonstrate excellent benzene adsorption capacity and recyclability, achieving 98.4% purity in benzene-cyclohexane separations under mild conditions [34].

XLogP3

4.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

42156-92-3

Wikipedia

Phenanthrene-4-carboxylate

Dates

Last modified: 04-14-2024

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